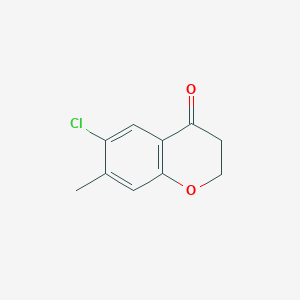

6-氯-7-甲基-色满-4-酮

描述

6-Chloro-7-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis

The chroman-4-one framework is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis

Chroman-4-one acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-7-methyl-chroman-4-one is C10H9ClO2 . Its molecular weight is 219.62 .科学研究应用

钯检测

6-氯-7-甲基-色满-4-酮衍生物可用于钯的分光光度测定。Kaur 等人(2022 年)发现 6-氯-3-羟基-7-甲基-2-(2'-呋喃基)-4H-色满-4-酮在碳酸氢钠溶液中与钯形成敏感的黄色络合物,从而可以对各种样品(包括 Pd-炭催化剂、合金和水)中的钯进行准确定量,展示了其在分析化学应用中的潜力 Kaur、Agnihotri 和 Agnihotri,2022 年。

有机化学中的合成效用

Bello 等人(2010 年)展示了 4-氯-2-丁炔酸甲酯(一种相关的氯色满酮)在通过改进的 Morita-Baylis-Hillman 反应合成各种取代的色满和喹啉中的效用。这展示了氯色满酮在促进复杂有机结构合成的作用,突出了它们在药物开发和材料科学中的重要性 Bello、Ruíz-Rodríguez、Albericio、Ramón 和 Lavilla,2010 年。

荧光二氟化硼配合物

Singh 等人(2013 年)探索了源自 6-氯-7-甲基-色满-4-酮的 N、O-螯合色满-BF2 配合物的合成和表征。这些配合物表现出显着的荧光,使其对光学材料和荧光探针的应用感兴趣 Singh、Yadav、Gupta、Pandey 和 Pandey,2013 年。

生物活性化合物合成

正如 Emami 和 Ghanbarimasir(2015 年)综述的那样,色满-4-酮衍生物化学的最新进展说明了色满-4-酮支架在药物发现中的关键作用。这包括合成具有潜在治疗应用的生物活性化合物,强调了 6-氯-7-甲基-色满-4-酮及其衍生物在药物化学中的重要性 Emami 和 Ghanbarimasir,2015 年。

作用机制

Target of Action

Chroman-4-one, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It’s important to note that the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Mode of Action

Chroman-4-one analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . More research is needed to elucidate the specific interactions of 6-Chloro-7-methyl-chroman-4-one with its targets.

Biochemical Pathways

Chroman-4-one analogs have been associated with diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Chroman-4-one analogs have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 6-Chloro-7-methyl-chroman-4-one may have similar potential therapeutic applications.

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Chloro-7-methyl-chroman-4-one . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

6-chloro-7-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQLTZOCRGBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)CCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methyl-chroman-4-one | |

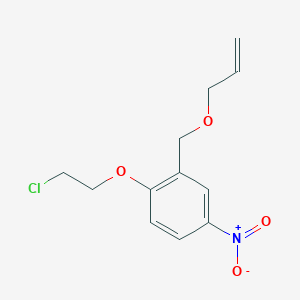

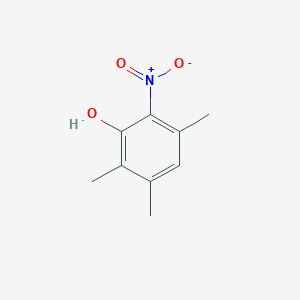

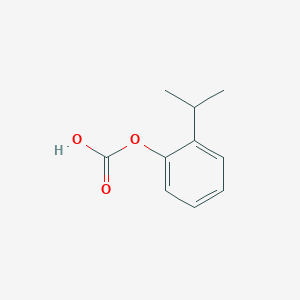

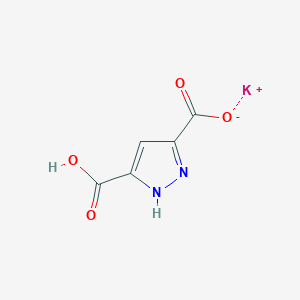

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)

![6-Tert-butyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B3394205.png)

![1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B3394239.png)